molecular formula C10H11N3 B1320648 4-(1-Methyl-1H-pyrazol-3-yl)aniline CAS No. 916766-82-0

4-(1-Methyl-1H-pyrazol-3-yl)aniline

Cat. No. B1320648
M. Wt: 173.21 g/mol
InChI Key: WEFJHPBVOKVCLZ-UHFFFAOYSA-N
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Description

The compound "4-(1-Methyl-1H-pyrazol-3-yl)aniline" is a derivative of aniline where the aniline moiety is substituted with a 1-methyl-1H-pyrazol-3-yl group at the para position. This structural motif is found in various compounds that exhibit a range of biological activities, including antiviral, antimicrobial, and potential applications in fluorescence probes for biological imaging.

Synthesis Analysis

The synthesis of related aniline derivatives often involves reductive amination, as seen in the synthesis of 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline, where a reductive amination of a pyrazole carbaldehyde with 3-chloro-4-fluoroaniline was performed using NaBH4/I2 as a reducing agent . Another method includes a one-pot synthesis involving Michael addition followed by aromatization to create pyrazol-4-yl- and 2H-chromene-based substituted anilines . These methods highlight the versatility and adaptability of synthetic routes to create a variety of aniline derivatives with pyrazole substituents.

Molecular Structure Analysis

The molecular structure of related compounds often features a pyrazole ring, which can assume different conformations. For instance, in N,N-Diethyl-4-[1-phenyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]aniline, the pyrazoline ring adopts an envelope conformation, and the aniline group is nearly perpendicular to the pyrazoline ring . Such structural details are crucial as they can influence the compound's intermolecular interactions and, consequently, its physical properties and biological activity.

Chemical Reactions Analysis

Aniline derivatives with pyrazole substituents can undergo various chemical reactions. For example, the Schiff base formation is a common reaction, as seen in the synthesis of novel [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl][methylene] aniline derivatives . These reactions are often carried out at room temperature and can lead to compounds with significant biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the presence of electron-donating groups such as methoxy and methyl groups can affect the compound's fluorescence properties, as seen in some pyrazolyl-based anilines . Additionally, the introduction of halogen atoms can influence both the biological activity and the selectivity of these compounds, as suggested by SAR studies on anti-RSV agents . The molecular structure also affects the compound's crystalline properties, such as the formation of hydrogen-bonded chains and sheets, which can be observed in various aniline derivatives with pyrazole substituents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is involved in a domino reaction with heterocyclic CH acids, leading to the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline, a process influenced by the electrophilicity of the α-carbon atom of the CH acid derivative formed in the process (Erkin & Ramsh, 2014).
  • It plays a role in the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, showing potential in fluorescence probes and antimicrobial activity (Banoji et al., 2022).

Corrosion Inhibition

  • Pyrazole derivatives, including those related to 4-(1-Methyl-1H-pyrazol-3-yl)aniline, are investigated for their inhibitory activity against the corrosion of mild steel in acidic environments (Chadli et al., 2020).

Luminescence and Electroluminescence Application

  • Certain derivatives of the compound are used in the development of luminescent tetradentate bis-cyclometalated platinum complexes, highlighting potential applications in organic light-emitting diode (OLED) devices (Vezzu et al., 2010).

Theoretical Studies and Computational Analysis

  • Density functional theory (DFT) studies of bipyrazole derivatives, including analogs of 4-(1-Methyl-1H-pyrazol-3-yl)aniline, have been conducted to understand their potential as corrosion inhibitors (Wang et al., 2006).

Antiviral Evaluation

  • Pyrazole-based aniline derivatives have been synthesized and evaluated for antiviral activity against various viruses, showing potential in public health applications (Desideri et al., 2019).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H332-H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(1-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFJHPBVOKVCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594833
Record name 4-(1-Methyl-1H-pyrazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methyl-1H-pyrazol-3-yl)aniline

CAS RN

916766-82-0
Record name 4-(1-Methyl-1H-pyrazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Methyl-1H-pyrazol-3-yl)-phenylamine
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